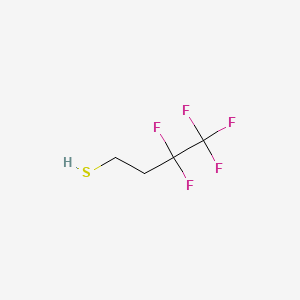
Thiols, C4-10, gamma-omega-perfluoro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiols, C4-10, gamma-omega-perfluoro, are a class of organic compounds characterized by the presence of a thiol group (-SH) attached to a perfluorinated carbon chain ranging from four to ten carbon atoms. These compounds are known for their unique chemical properties, including high thermal stability and resistance to oxidation, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiols, C4-10, gamma-omega-perfluoro, typically involves the reaction of perfluorinated alkyl halides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of these thiols often involves large-scale chemical reactors where the reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Thiols, C4-10, gamma-omega-perfluoro, undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
Thiols, C4-10, gamma-omega-perfluoro, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules and as reagents in various chemical reactions.
Biology: Employed in the study of protein structure and function, as thiol groups are present in many biological molecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents due to their unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants
Mechanism of Action
The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro, involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiols, C2-8, gamma-omega-perfluoro: Similar in structure but with shorter carbon chains.
Thiols, C8-20, gamma-omega-perfluoro: Similar in structure but with longer carbon chains
Uniqueness
Thiols, C4-10, gamma-omega-perfluoro, are unique due to their specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes them particularly useful in applications where both properties are desired, such as in surfactants and specialty chemicals .
Properties
CAS No. |
68140-19-2 |
|---|---|
Molecular Formula |
C4H5F5S |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
InChI Key |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


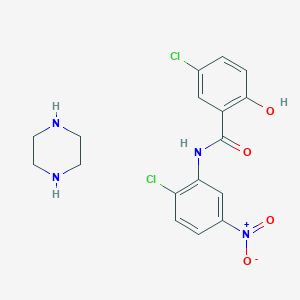
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
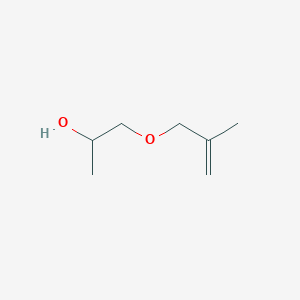
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
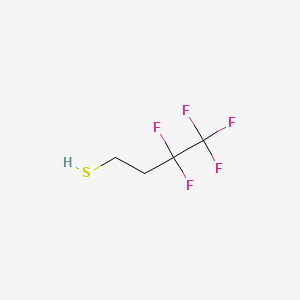
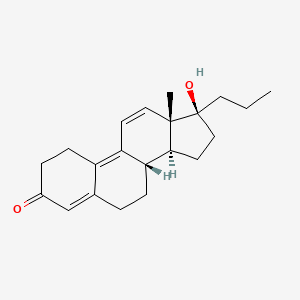
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
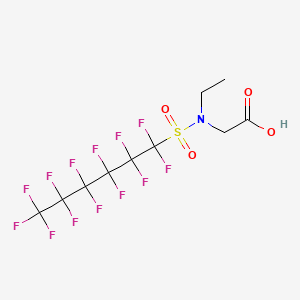
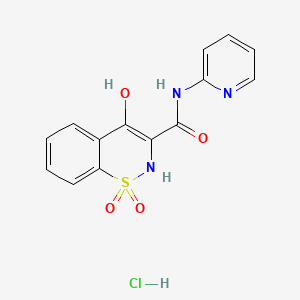

![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)
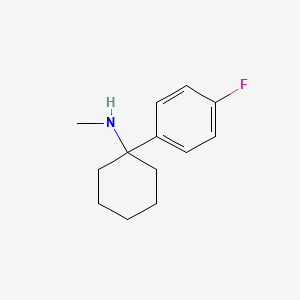
![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
